N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide
Description
N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring.
Properties
Molecular Formula |
C13H20N2O3S |
|---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-(5-tert-butyl-4-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)10-8-14-12(15-19(4,16)17)7-11(10)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
DQTORPCSAWCKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of 5-tert-butyl-4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the formation of ergosterol in fungal cells, thereby exhibiting antifungal activity .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Another compound with a tert-butyl group and pyridine ring, known for its antifungal properties.
4,4′,4″-Tri-tert-butyl-2,2′6′,2″-terpyridine: A compound with multiple tert-butyl groups and pyridine rings, used in coordination chemistry.
Uniqueness
N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its combination of a cyclopropoxy group and a methanesulfonamide group attached to a pyridine ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
